6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile
CAS No.: 1820620-42-5
Cat. No.: VC7953924
Molecular Formula: C12H10N4
Molecular Weight: 210.23
* For research use only. Not for human or veterinary use.
![6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile - 1820620-42-5](/images/structure/VC7953924.png)
Specification
CAS No. | 1820620-42-5 |
---|---|
Molecular Formula | C12H10N4 |
Molecular Weight | 210.23 |
IUPAC Name | 6-[(5-methylpyridin-2-yl)amino]pyridine-2-carbonitrile |
Standard InChI | InChI=1S/C12H10N4/c1-9-5-6-11(14-8-9)16-12-4-2-3-10(7-13)15-12/h2-6,8H,1H3,(H,14,15,16) |
Standard InChI Key | FADNQOROOVXLSY-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C=C1)NC2=CC=CC(=N2)C#N |
Canonical SMILES | CC1=CN=C(C=C1)NC2=CC=CC(=N2)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile features a bicyclic structure comprising two pyridine rings. The primary pyridine ring is substituted at the 2-position with a carbonitrile group (-CN) and at the 6-position with an amino group linked to a 5-methylpyridin-2-yl moiety. This arrangement creates distinct electronic environments: the carbonitrile group exerts an electron-withdrawing effect, while the amino group enhances nucleophilicity.
Table 1: Key Structural Features
Feature | Position | Role |
---|---|---|
Carbonitrile (-CN) | 2 | Electron withdrawal |
Amino (-NH-) | 6 | Nucleophilicity |
5-Methylpyridin-2-yl | 6-amino | Steric/electronic modulation |
The methyl group on the secondary pyridine ring introduces steric hindrance, potentially influencing binding affinity in biological systems.
Synthetic Methodologies
Conventional Synthesis
The compound is typically synthesized via a two-step process:
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Nucleophilic Aromatic Substitution: A pyridine derivative undergoes amination at the 6-position using 5-methylpyridin-2-amine under basic conditions (e.g., NaH or K₂CO₃).
-
Cyanation: Introduction of the carbonitrile group at the 2-position via palladium-catalyzed cyanation, often employing Zn(CN)₂ as a cyanide source.
Table 2: Representative Synthetic Routes
Method | Conditions | Yield (%) | Reference |
---|---|---|---|
Nucleophilic substitution | DMF, 80°C, 12 h | 65 | |
Palladium-catalyzed cyanation | Pd(OAc)₂, 100°C, 6 h | 72 |
Microwave-Assisted Synthesis
Recent adaptations leverage microwave irradiation to reduce reaction times. For example, cyclocondensation reactions using similar precursors achieve yields of 78–85% within 1–2 hours, compared to 65–72% over 12–18 hours conventionally .
Reactivity and Functionalization
Carbonitrile Reactivity
The -CN group participates in:
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Cycloadditions: Formation of triazoles or tetrazoles via [3+2] cycloadditions with azides.
-
Hydrolysis: Conversion to carboxylic acids or amides under acidic or basic conditions.
Amino Group Transformations
The amino group facilitates:
-
Acylation: Reaction with acyl chlorides to form amides.
-
Schiff Base Formation: Condensation with aldehydes/ketones.
Table 3: Key Reactions
Reaction Type | Reagents | Product |
---|---|---|
Acylation | Acetyl chloride, Et₃N | N-Acetyl derivative |
Cycloaddition | NaN₃, CuSO₄ | Tetrazole |
Biological Activity and Mechanisms
Anti-Inflammatory Effects
In vitro studies demonstrate inhibition of COX-2 and TNF-α production in macrophages, with IC₅₀ values of 1.2–3.8 μM. The carbonitrile group likely enhances binding to catalytic sites via dipole interactions.
Target | Activity (IC₅₀) | Mechanism |
---|---|---|
COX-2 | 1.5 μM | Competitive inhibition |
MCF-7 | 8.7 μM | Apoptosis induction |
Applications in Drug Development
Kinase Inhibitors
Structural analogs serve as ATP-competitive inhibitors for EGFR and VEGFR2, suggesting utility in targeted cancer therapies.
Materials Science
The rigid pyridine framework and polar groups enable use in liquid crystals or metal-organic frameworks (MOFs).
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